Ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is a complex polymeric compound. It is synthesized through the polymerization of neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate. This compound is known for its unique properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate typically involves free-radical polymerization. The monomers, neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate, are subjected to polymerization in the presence of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are fed into the reactor along with the initiator, and the reaction is maintained at a specific temperature and pressure. The resulting polymer is then purified and processed to obtain the final product. The industrial production methods ensure high yield and consistency in the quality of the polymer.
Analyse Chemischer Reaktionen
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique properties.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and durability.
Wirkmechanismus
The mechanism of action of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate involves its interaction with various molecular targets. The polymer can form strong bonds with substrates, providing enhanced adhesion. The pathways involved include free-radical polymerization and cross-linking reactions, which contribute to the polymer’s stability and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate and ethenyl acetate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it suitable for specialized applications in various industries.
Eigenschaften
CAS-Nummer |
141667-71-2 |
---|---|
Molekularformel |
C21H36O6 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2.C5H8O2.C4H6O2/c1-6-12(5,9-8-10(3)4)11(13)14-7-2;1-3-5(6)7-4-2;1-3-6-4(2)5/h7,10H,2,6,8-9H2,1,3-5H3;3H,1,4H2,2H3;3H,1H2,2H3 |
InChI-Schlüssel |
FOYFDGRDNQTNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCC(C)C)C(=O)OC=C.CCOC(=O)C=C.CC(=O)OC=C |
Verwandte CAS-Nummern |
141667-71-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.